molecular formula C18H17BrClNO2 B5137096 N-(3-bromo-4-chlorophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide

N-(3-bromo-4-chlorophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide

Cat. No.: B5137096
M. Wt: 394.7 g/mol
InChI Key: CJRLGNJMCSUKOF-UHFFFAOYSA-N
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Description

N-(3-bromo-4-chlorophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo and chloro substituent on the phenyl ring, and a tetrahydronaphthalenyloxy group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-4-chlorophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-bromo-4-chloroaniline and 2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetic acid.

    Amide Formation: The 3-bromo-4-chloroaniline is reacted with 2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired acetamide.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Synthesis: Large-scale reactors and automated systems to handle the reagents and control the reaction conditions.

    Optimization: Optimization of reaction parameters such as temperature, pressure, and solvent to maximize yield and purity.

    Quality Control: Rigorous quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-4-chlorophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the tetrahydronaphthalenyloxy group.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted derivatives of the original compound.

    Oxidation Products: Oxidized forms of the tetrahydronaphthalenyloxy group.

    Hydrolysis Products: The corresponding amine and carboxylic acid.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs.

    Materials Science: Studied for its properties as a building block in the synthesis of advanced materials.

    Biological Research: Used as a tool compound in biological studies to understand its effects on cellular processes.

    Industrial Applications: Potential use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(3-bromo-4-chlorophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide involves:

    Molecular Targets: Interaction with specific proteins or enzymes in biological systems.

    Pathways Involved: Modulation of signaling pathways and biochemical processes.

    Binding Affinity: The compound’s affinity for its targets and the resulting biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-bromo-4-chlorophenyl)-2-(naphthalen-2-yloxy)acetamide: Lacks the tetrahydro component, leading to different chemical and biological properties.

    N-(3-bromo-4-chlorophenyl)-2-(phenoxy)acetamide: Contains a phenoxy group instead of the tetrahydronaphthalenyloxy group.

    N-(3-bromo-4-chlorophenyl)-2-(4-methoxyphenoxy)acetamide: Features a methoxy substituent on the phenoxy group.

Uniqueness

N-(3-bromo-4-chlorophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide is unique due to:

    Structural Features: The combination of bromo, chloro, and tetrahydronaphthalenyloxy groups.

    Chemical Reactivity: Distinct reactivity patterns due to the presence of multiple functional groups.

    Biological Activity: Potential for unique interactions with biological targets compared to similar compounds.

Properties

IUPAC Name

N-(3-bromo-4-chlorophenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrClNO2/c19-16-10-14(6-8-17(16)20)21-18(22)11-23-15-7-5-12-3-1-2-4-13(12)9-15/h5-10H,1-4,11H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRLGNJMCSUKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)OCC(=O)NC3=CC(=C(C=C3)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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